5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Brand Name: Vulcanchem
CAS No.: 2098052-13-0
VCID: VC3132284
InChI: InChI=1S/C9H9F3N4O/c10-9(11,12)7-5-6-8(17)15(2-1-13)3-4-16(6)14-7/h3-5H,1-2,13H2
SMILES: C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1CCN
Molecular Formula: C9H9F3N4O
Molecular Weight: 246.19 g/mol

5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

CAS No.: 2098052-13-0

Cat. No.: VC3132284

Molecular Formula: C9H9F3N4O

Molecular Weight: 246.19 g/mol

* For research use only. Not for human or veterinary use.

5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one - 2098052-13-0

Specification

CAS No. 2098052-13-0
Molecular Formula C9H9F3N4O
Molecular Weight 246.19 g/mol
IUPAC Name 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4-one
Standard InChI InChI=1S/C9H9F3N4O/c10-9(11,12)7-5-6-8(17)15(2-1-13)3-4-16(6)14-7/h3-5H,1-2,13H2
Standard InChI Key NCHPUDHJODSRIF-UHFFFAOYSA-N
SMILES C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1CCN
Canonical SMILES C1=CN2C(=CC(=N2)C(F)(F)F)C(=O)N1CCN

Introduction

Chemical Structure and Properties

5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one consists of a fused heterocyclic system comprising pyrazole and pyrazinone rings. The compound features three key structural elements: a bicyclic pyrazolo[1,5-a]pyrazin-4(5H)-one core scaffold, a trifluoromethyl group at position 2, and an aminoethyl side chain at position 5.

Core Scaffold

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold represents a significant class of heterocycles with diverse biological activities. Similar to the related pyrazolo[1,5-a]pyrimidin-7(4H)-one system described in literature, this scaffold likely exists in multiple tautomeric forms, affecting its physicochemical properties and biological interactions .

Substituent Effects

The trifluoromethyl group at position 2 introduces several important characteristics to the molecule:

  • Enhanced lipophilicity, potentially improving membrane permeability

  • Increased metabolic stability against oxidative degradation

  • Stronger hydrogen bond accepting capabilities

  • Altered electronic properties of the core scaffold

The aminoethyl substituent at position 5 contributes:

  • Improved water solubility through the basic amine group

  • Potential for salt formation, enhancing pharmaceutical formulation

  • Additional hydrogen bonding capability

  • Possibility for further functionalization in drug development

Physicochemical Properties

Based on compounds with similar structures, the estimated physicochemical properties of 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one are presented in Table 1.

Table 1: Estimated Physicochemical Properties of 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

PropertyEstimated ValueSignificance
Molecular FormulaC9H9F3N4ODefines elemental composition
Molecular Weight246.20 g/molFalls within drug-like range (<500)
LogP0.8-1.2Moderate lipophilicity
H-bond Donors2From NH2 group
H-bond Acceptors5From N atoms and C=O
Rotatable Bonds3Contributes to conformational flexibility
pKa (amine)~9-10Basic functional group

Synthesis Methodologies

General Synthetic Approaches

The synthesis of 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one would likely follow similar routes to those reported for related pyrazolopyrazinone and pyrazolopyrimidinone derivatives. Based on existing literature, several potential synthetic pathways can be proposed.

Cyclocondensation Approach

One potential synthetic route involves cyclocondensation reactions similar to those used for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, which rely on the reaction of aminopyrazoles with β-ketoesters . For the target compound, this would involve:

  • Synthesis of an appropriate aminopyrazole precursor

  • Reaction with a suitable β-ketoester containing the trifluoromethyl group

  • Introduction of the aminoethyl group at position 5

Trifluoromethylation Strategies

Activity TypePredicted PotencyStructural BasisReference Compounds
AntitubercularModerate to HighPyrazolopyrazinone corePyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives
Antiviral (RSV)ModerateSimilar to presatovirPyrazolo[1,5-a]pyrimidine derivatives
Metabolic StabilityEnhancedTrifluoromethyl groupTrifluoromethylated analogues
Target SelectivityPotentially ImprovedAminoethyl groupCompounds with basic side chains

Structure-Activity Relationship Analysis

Core Scaffold Significance

The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold appears to be essential for biological activity. Modifications to this core, such as converting to a triazinone derivative, have resulted in loss of activity in related compounds . The specific tautomeric form of the compound is likely critical for target binding, as demonstrated in X-ray crystallography studies of similar compounds .

Position 2 Substitution

Trifluoromethyl substitution at position 2 could significantly impact the compound's biological properties. Research on related compounds indicates that:

  • Polar functional groups at the C2 position, including hydroxyl or amino groups, can cause conformational changes that affect activity

  • The electronic properties of substituents at this position can influence binding to biological targets

Position 5 Substitution

The aminoethyl group at position 5 likely contributes to:

  • Solubility and pharmacokinetic properties

  • Potential for hydrogen bonding interactions with target proteins

  • Opportunities for further derivatization to optimize activity

Studies on compounds with different substituents at similar positions have shown that this can significantly impact binding affinity and selectivity .

Future Research Directions

Synthesis Optimization

Future work should focus on developing efficient synthetic routes to produce 5-(2-aminoethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one in high yield and purity. This includes:

  • Exploring green chemistry approaches to minimize environmental impact

  • Developing scalable methods suitable for industrial production

  • Identifying catalytic systems to improve reaction efficiency

Structural Modifications

To optimize biological activity, several structural modifications could be considered:

  • Variation of the trifluoromethyl group to other fluorinated substituents

  • Modification of the aminoethyl chain length and substitution pattern

  • Exploration of additional substituents at other positions of the core scaffold

Biological Evaluation

Comprehensive biological testing would be necessary to establish the full spectrum of activities:

  • Screening against various bacterial and viral pathogens

  • Cytotoxicity assessment in mammalian cell lines

  • Pharmacokinetic and metabolism studies

  • In vivo efficacy in appropriate disease models

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